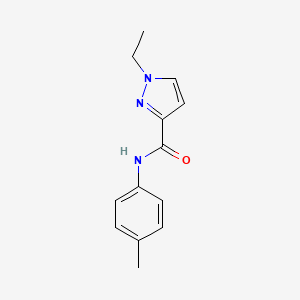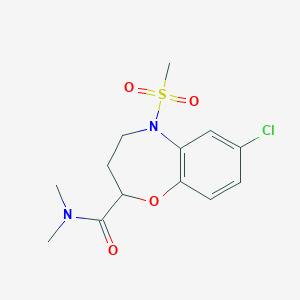
1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide, also known as EPMC, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has been widely studied for its potential pharmacological properties, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the inhibitory neurotransmitter GABA, leading to its anxiolytic and antipsychotic effects. 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to its anxiolytic and antipsychotic effects. 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to decrease the levels of glutamate, which is involved in excitatory neurotransmission. In addition, 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for more precise manipulation of the receptor and its effects. However, one limitation is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide. One area of research is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as a treatment for epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide and its effects on neurotransmission and neuroplasticity.
Méthodes De Synthèse
1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylphenylhydrazine with ethyl acetoacetate followed by cyclization with triethyl orthoformate and then carboxylation with carbon dioxide. Another method involves the reaction of 4-methylphenylhydrazine with ethyl 4-chloroacetoacetate followed by cyclization with triethyl orthoformate and then dechlorination with sodium methoxide. Both methods yield 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide as a white crystalline powder.
Applications De Recherche Scientifique
1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
1-ethyl-N-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-16-9-8-12(15-16)13(17)14-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNIPRVVTVOVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(p-tolyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6055269.png)
![2-methylbenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6055275.png)
![2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055282.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6055283.png)
![methyl 1-cyclopropyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6055307.png)

![N,4-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1,3-oxazole-5-carboxamide](/img/structure/B6055321.png)
![3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B6055325.png)
![2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055337.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B6055344.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6055360.png)
![2-[2-(4-morpholinyl)ethyl]-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6055365.png)
![1-(4-ethyl-1-piperazinyl)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6055372.png)
![N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide](/img/structure/B6055379.png)